cis-11-Octadecenoic acid methyl ester

Catalog No.
S626516
CAS No.
1937-63-9
M.F
C19H36O2
M. Wt
296.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-11-Octadecenoic acid methyl ester

CAS Number

1937-63-9

Product Name

cis-11-Octadecenoic acid methyl ester

IUPAC Name

methyl octadec-11-enoate

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3

InChI Key

PVVODBCDJBGMJL-UHFFFAOYSA-N

SMILES

CCCCCCC=CCCCCCCCCCC(=O)OC

Synonyms

methyl vaccenate, methyl vaccenate, (E)-isomer, vaccenic acid methyl ester

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)OC

Biomarker for Fatty Acid Composition:

cis-11-Octadecenoic acid methyl ester (also known as cis-vaccenic acid methyl ester) is a fatty acid methyl ester (FAME) derived from cis-vaccenic acid, a monounsaturated fatty acid found in various biological samples like animal tissues, vegetable oils, and microbial cultures. By analyzing the FAME profile, researchers can determine the relative abundance of different fatty acids, including cis-vaccenic acid, which provides valuable information about the overall fatty acid composition of the sample []. This information is crucial in various research fields, including:

  • Nutritional studies: Understanding the fatty acid composition of food sources helps assess their nutritional value and potential health benefits.
  • Animal and human health research: Studying fatty acid profiles can be linked to various health conditions, such as cardiovascular disease, obesity, and metabolic disorders.
  • Microbial ecology: Analyzing the fatty acid composition of microbial communities can provide insights into their diversity, function, and potential applications in biotechnology.

Investigation of Metabolic Processes:

cis-11-Octadecenoic acid methyl ester is also used in research to investigate metabolic pathways involving fatty acid synthesis and degradation. By studying the incorporation of this compound into biological systems or its conversion into other metabolites, researchers can gain insights into the enzymes and mechanisms involved in these processes. This information can be valuable for understanding:

  • Lipid metabolism: Investigating the synthesis and degradation of fatty acids is crucial for understanding energy balance, nutrient utilization, and the regulation of lipid homeostasis [].
  • Drug discovery: Studying the metabolism of potential drugs can help predict their efficacy and safety, and cis-11-Octadecenoic acid methyl ester can be used as a substrate or tracer in such studies [].
  • Biotechnology applications: Understanding metabolic pathways can be essential for developing new methods for producing valuable chemicals or biofuels using microorganisms.

cis-11-Octadecenoic acid methyl ester, also known as methyl cis-vaccenate or cis-vaccenic acid methyl ester, is a fatty acid methyl ester (FAME). FAMEs are a class of compounds derived from fatty acids by esterification with methanol []. cis-11-Octadecenoic acid methyl ester specifically contains an 18-carbon chain with a cis double bond at the 11th position and a methyl ester group at the end (methoxy group). It is found naturally in various plant and animal sources, including milk fat, meat fat, and vegetable oils.

This compound holds significance in scientific research due to its relation to vaccenic acid, a naturally occurring monounsaturated fatty acid (MUFA) with potential health benefits. Studies suggest vaccenic acid may play a role in reducing the risk of chronic diseases like diabetes and cardiovascular disease. cis-11-Octadecenoic acid methyl ester serves as a convenient and measurable indicator of vaccenic acid presence in biological samples.


Molecular Structure Analysis

The key feature of cis-11-Octadecenoic acid methyl ester is its 18-carbon chain with a single cis double bond between the 11th and 12th carbon atoms. The "cis" configuration indicates that the hydrogen atoms on the double bond are on the same side of the molecule. This double bond introduces a kink in the molecule compared to a saturated fatty acid, affecting its physical and chemical properties []. Additionally, a methyl group (CH3) is attached to the carboxylic acid group (COOH) via an ester linkage (COOCH3) at the end of the chain.


Chemical Reactions Analysis

Synthesis:

cis-11-Octadecenoic acid methyl ester can be synthesized from vaccenic acid through a process called methylation. This typically involves reacting vaccenic acid with methanol in the presence of an acid catalyst.

vaccenic acid + methanol -> cis-11-Octadecenoic acid methyl ester + water

Other Reactions:

FAMEs, including cis-11-Octadecenoic acid methyl ester, can undergo various reactions depending on the experimental conditions. Some relevant reactions include:

  • Hydrolysis: Breaking down the ester bond using water or enzymes to regenerate the original fatty acid (vaccenic acid) and methanol [].
  • Saponification: Reacting with a strong base to form soap (metal salts of fatty acids) and methanol.
  • Transesterification: Converting the compound into another FAME by exchanging the methyl group with a different alcohol.

Physical And Chemical Properties Analysis

  • State: Likely a liquid at room temperature [].
  • Melting point: Expected to be lower than vaccenic acid due to the presence of the methyl group [].
  • Boiling point: Likely higher than vaccenic acid due to the lower polarity of the ester group [].
  • Solubility: Soluble in organic solvents like chloroform and hexane, but less soluble in water [].
  • Stability: Relatively stable under normal storage conditions but can degrade over time or under exposure to heat, light, or strong acids/bases.
  • Modulate gene expression: Influence genes involved in fat metabolism and inflammation.
  • Activate signaling pathways: Activate pathways like PPARα, which regulate lipid metabolism and glucose homeostasis.

XLogP3

7.6

Hydrogen Bond Acceptor Count

2

Exact Mass

296.271530387 g/mol

Monoisotopic Mass

296.271530387 g/mol

Heavy Atom Count

21

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

UNII

6O9MGA9PP2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6198-58-9
52380-33-3
1937-63-9

Wikipedia

Methyl vaccenate

Dates

Modify: 2023-08-15
1. P. W. Holloway andSalih J. Wakil /Synthesis of Fatty Acids in Animal Tissues: II. THE OCCURRENCE AND BIOSYNTHESIS OF CIS-VACCENIC ACID”Journal of Biological Chemistry, Vol. 239 pp. 2489-2495, 19642. Akira Shibahara et al. “cis-Vaccenic acid in mango pulp lipids” Lipids, Vol. 21:6 pp. 388-394, 19863. D. Mendoza, J. Garwin, J. Cronan, “Overproduction of cis-Vaccenic Acid and Altered Temperature Control of Fatty Acid Synthesis in a Mutant ofEscherichia coli” Journal of Bacteriology, Vol. 151:3 pp. 1608-1611, 1986

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